BenchChemオンラインストアへようこそ!

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

LogP Lipophilicity Membrane permeability

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 477320-29-9) is a dihydropyridine-3-carbonitrile derivative bearing a 4-fluorophenyl substituent at the C6 position, a methyl group at C4, and a free NH at the 1-position. This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carbonitrile class, which has been investigated as a scaffold for kinase inhibition and anticancer activity.

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
CAS No. 477320-29-9
Cat. No. B3352450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS477320-29-9
Molecular FormulaC13H9FN2O
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N
InChIInChI=1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
InChIKeyIXTCNJCPCQHFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 477320-29-9) – Core Scaffold Properties for Research Procurement


6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 477320-29-9) is a dihydropyridine-3-carbonitrile derivative bearing a 4-fluorophenyl substituent at the C6 position, a methyl group at C4, and a free NH at the 1-position . This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carbonitrile class, which has been investigated as a scaffold for kinase inhibition and anticancer activity [1]. The presence of the 4-fluorophenyl group combined with the NH moiety in the pyridone ring contributes to a distinct hydrogen-bonding and lipophilicity profile compared to its N-substituted or non-fluorinated analogs .

Substitution Risks with 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Related Analogs


Generic substitution among dihydropyridine-3-carbonitrile analogs is not advisable due to significant differences in key physicochemical properties that directly influence biological behavior, solubility, and pharmacokinetic suitability. The position of the 4-fluorophenyl substituent (C6 vs. N1), the presence or absence of the C4-methyl group, and the availability of the free NH donor all critically affect lipophilicity (LogP), polar surface area (TPSA), hydrogen-bonding capacity, and thermal stability . These parameters are fundamental to target engagement, membrane permeability, and formulation development. The evidence below quantifies these differences, demonstrating why this specific compound cannot be casually swapped with its closest structural analogs without risking experimental reproducibility or altering biological outcomes.

Quantitative Differentiation Data for 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Against Closest Analogs


Lipophilicity (LogP) Advantage Over N-Phenyl and Non-Fluorinated Analogs

The target compound exhibits a computed LogP of 2.36 (cLogP), compared to 1.56 for its N-phenyl positional isomer 1-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1267968-10-4) and 1.90 for the non-fluorinated analog 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS 4240-97-5) . Alternative calculation method yields LogP 2.77 for the target . The higher lipophilicity arises from the C6-(4-fluorophenyl) group in combination with the free NH at position 1, whereas relocating the fluorophenyl to the N1 position and methylating the nitrogen eliminates H-bond donor potential and reduces LogP .

LogP Lipophilicity Membrane permeability

Polar Surface Area (TPSA) Differentiation for Target Engagement Profiling

The target compound possesses a topological polar surface area (TPSA) of 56.65 Ų (56.91 Ų from an independent source ), placing it within the favorable range for oral bioavailability and CNS penetration (typically <90 Ų for oral drugs, <70 Ų for CNS candidates). In contrast, the N,4,6-trisubstituted analog 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 24522-49-4) has a substantially lower TPSA of 20.31 Ų , a difference of >36 Ų, due to the absence of both the polar NH group and the carbonitrile's contribution being altered by methylation at N1.

TPSA Polar surface area Drug-likeness

Hydrogen Bond Donor Availability Versus N-Substituted Isomers

The target compound carries one hydrogen bond donor (HBD = 1) from the pyridone NH group, while its N-phenyl positional isomer (CAS 1267968-10-4) and the N,4,6-trisubstituted analog (CAS 24522-49-4) both have HBD = 0 because the nitrogen is substituted with a 4-fluorophenyl group . Hydrogen bond acceptor (HBA) count is comparable at 2 for all three compounds . The presence of a single HBD in the target compound provides a directional interaction site critical for kinase hinge-region binding and crystal lattice stabilization.

Hydrogen bond donor Pharmacophore Solubility

Thermal Stability Differential for Purification and Formulation Suitability

The reported melting point of the target compound is 301–303 °C , significantly higher than the 180–183 °C reported for 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 24522-49-4) . This ~120 °C difference reflects stronger intermolecular hydrogen bonding in the crystal lattice due to the free NH donor in the target compound, which is absent in the N-methylated analog. The higher melting point also indicates superior thermal stability during solvent evaporation, drying, and shipping under ambient conditions.

Melting point Thermal stability Crystallinity

GHS Safety Profile Differentiation for Handling and Storage Classification

The target compound carries GHS hazard statements H302 (harmful if swallowed) and H320 (causes eye irritation), classified as Acute Toxicity Category 4 (oral) . In contrast, the non-fluorinated analog 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS 4240-97-5) is listed with no acute toxicity hazard statements on major supplier databases [1], suggesting the introduction of the 4-fluorophenyl group at C6 alters the toxicity profile. This data informs procurement decisions regarding safety infrastructure requirements and shipping classification.

GHS classification Safety profile Acute toxicity

Practical Application Scenarios for 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring Free NH Donor for Hinge Binding

The presence of a single hydrogen bond donor (HBD = 1) from the NH of the pyridone ring, coupled with a TPSA of ~56.7 Ų , makes this compound particularly suitable for lead optimization programs targeting kinases where hinge-region hydrogen bonding is essential. Unlike N-substituted analogs (1267968-10-4, 24522-49-4) that lack any HBD (HBD = 0), this compound can establish a critical donor interaction with the backbone carbonyl of the kinase hinge, a feature validated across multiple dihydropyridine-3-carbonitrile PIM-1 kinase inhibitors [1].

CNS-Penetrant Probe Development Leveraging Balanced TPSA and Lipophilicity

With a TPSA of 56.65 Ų (<70 Ų threshold for CNS drugs) and LogP of 2.36, this compound falls within the optimal physicochemical space for blood-brain barrier penetration . The 4-fluorophenyl group at C6 enhances passive permeability without adding excessive molecular weight (MW = 228.22), making it a superior starting scaffold compared to the non-fluorinated analog (4240-97-5, LogP 1.90) when CNS exposure is a project requirement.

High-Temperature Synthetic Transformations Requiring Thermally Robust Intermediates

The melting point of 301–303 °C indicates exceptional thermal stability, allowing this compound to serve as a robust intermediate in high-temperature reactions (e.g., Buchwald-Hartwig couplings, nucleophilic aromatic substitutions above 150 °C) where N-substituted analogs (e.g., 24522-49-4, mp 180–183 °C) would risk melting, sublimation, or decomposition during prolonged heating. This directly impacts reaction yield reproducibility at scale.

SAR Studies Probing the Role of C6-Substituent Fluorination in Biological Activity

The direct comparison between this compound and its non-fluorinated phenyl analog (4240-97-5) enables clean SAR interrogation of the fluorine atom's contribution to target binding and pharmacokinetics. The LogP difference (2.36 vs. 1.90) and GHS toxicity classification difference [1] provide orthogonal readouts for fluorine effects beyond potency, supporting multi-parameter optimization in medicinal chemistry campaigns.

Quote Request

Request a Quote for 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.